N,N'-Bis(dimethylaminomethylene)hydrazine

Descripción general

Descripción

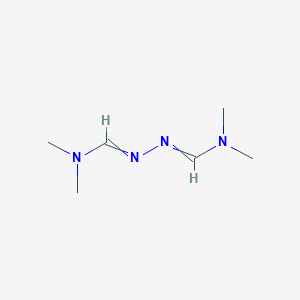

N,N’-Bis(dimethylaminomethylene)hydrazine is a chemical compound with the molecular formula C6H14N4. It is known for its unique structure, which includes two dimethylaminomethylene groups attached to a hydrazine backbone. This compound is typically found as a white to almost white powder or crystalline solid and is sensitive to air, moisture, and heat .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N’-Bis(dimethylaminomethylene)hydrazine can be synthesized through the reaction of dimethylhydrazine with formaldehyde under basic conditions. The reaction proceeds as follows: [ \text{(CH3)2NNH2 + CH2O → (CH3)2NCH=N-N=CHN(CH3)2} ] This method involves the use of a base to facilitate the reaction and typically requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of N,N’-Bis(dimethylaminomethylene)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the necessary reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Bis(dimethylaminomethylene)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The dimethylaminomethylene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

N,N'-Bis(dimethylaminomethylene)hydrazine is primarily utilized as a reagent in organic synthesis. It facilitates the formation of complex nitrogen-containing compounds, which are essential in various chemical reactions. Its unique structure allows for diverse reactivity patterns, including:

- Oxidation : Can be oxidized to form nitrogen oxides.

- Reduction : Capable of being reduced to simpler hydrazine derivatives.

- Substitution Reactions : The dimethylaminomethylene groups can be substituted with other functional groups, enhancing its utility in synthetic chemistry .

Medicinal Chemistry

Research is ongoing into the therapeutic potential of this compound. Its interactions with biomolecules are being studied for possible applications in drug development. The compound's reactivity allows it to form stable adducts with various biological targets, potentially leading to new therapeutic agents .

Biological Studies

The compound has been investigated for its biological activities, including its effects on cellular processes. Studies have shown that it can interact with peptide bonds, making it a candidate for developing peptide-based drugs or as a tool in peptide synthesis .

Industrial Applications

In industry, this compound serves as an intermediate in the production of specialty chemicals. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex materials used in different industrial processes .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in the synthesis of modified peptides, highlighting its role in facilitating amide bond cleavage and peptide bond formation under controlled conditions. The results indicated high yields and specificity in producing desired peptide derivatives .

Case Study 2: Metal-Organic Frameworks

Research involving this compound led to the formation of metal-organic nanotubes through triazole linkages. This application showcases the compound's ability to act as a building block for complex structures in materials science .

Mecanismo De Acción

The mechanism of action of N,N’-Bis(dimethylaminomethylene)hydrazine involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical reactions and applications .

Comparación Con Compuestos Similares

N,N’-Diformylhydrazine: Similar in structure but with formyl groups instead of dimethylaminomethylene groups.

N,N’-Diethylaminomethylenehydrazine: Similar but with ethyl groups instead of methyl groups.

N,N’-Bis(aminomethylene)hydrazine: Lacks the dimethyl groups, making it less sterically hindered.

Uniqueness: N,N’-Bis(dimethylaminomethylene)hydrazine is unique due to its specific structure, which imparts distinct reactivity and stability compared to its analogs. The presence of dimethylaminomethylene groups enhances its nucleophilicity and makes it a valuable reagent in organic synthesis .

Actividad Biológica

N,N'-Bis(dimethylaminomethylene)hydrazine (C₆H₁₄N₄), also known by its CAS number 16114-05-9, is a nitrogen-containing compound with significant implications in biological and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features two dimethylaminomethylene groups attached to a hydrazine backbone. It typically appears as a white to nearly white powder or crystalline solid. The compound is sensitive to air, moisture, and heat, necessitating careful handling and storage under inert conditions at low temperatures .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles. This reactivity allows the compound to interact with various biomolecules, leading to the formation of stable adducts that can influence biological processes. The compound's mechanism can be summarized as follows:

- Covalent Bond Formation : The dimethylaminomethylene groups enhance nucleophilicity, allowing for effective interaction with electrophilic sites in biomolecules.

- Reactivity with Biomolecules : The compound can modify proteins, nucleic acids, and other cellular components, potentially altering their functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, it has been utilized in the synthesis of antibiotics like puromycin and its analogs .

- Anticancer Potential : Some derivatives have shown promise in anticancer applications, displaying efficacy against various cancer cell lines. The structural modifications of the compound can influence its activity against specific cancer types .

- Inhibition of Protein Biosynthesis : Similar compounds have been noted for their ability to inhibit protein biosynthesis in bacterial systems, indicating potential use as antimicrobial agents .

Case Study 1: Synthesis and Antimicrobial Testing

A study explored the synthesis of this compound derivatives and their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a viable alternative for treating resistant infections .

Case Study 2: Anticancer Activity

In another research effort, the anticancer properties of this compound were evaluated through in vitro assays. The findings revealed that specific modifications to the hydrazine backbone significantly increased cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N'-Diformylhydrazine | Contains formyl groups instead of dimethyl groups | Limited antimicrobial activity |

| N,N'-Diethylaminomethylenehydrazine | Ethyl groups instead of methyl groups | Reduced efficacy compared to dimethyl derivative |

| N,N'-Bis(aminomethylene)hydrazine | Lacks dimethyl groups | Less sterically hindered; lower reactivity |

Propiedades

Número CAS |

16114-05-9 |

|---|---|

Fórmula molecular |

C6H14N4 |

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5-,8-6- |

Clave InChI |

AYTAYKXVFZPRAF-SFECMWDFSA-N |

SMILES |

CN(C)C=NN=CN(C)C |

SMILES isomérico |

CN(/C=N\N=C/N(C)C)C |

SMILES canónico |

CN(C)C=NN=CN(C)C |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described for N,N'-Bis(dimethylaminomethylene)hydrazine?

A1: The research article describes a novel, one-step synthesis method for this compound []. This is significant as it offers a potentially more efficient and cost-effective alternative to multi-step synthesis procedures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.